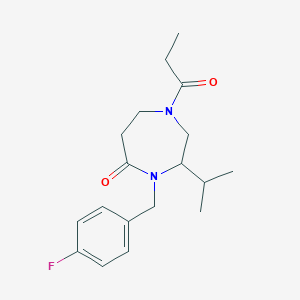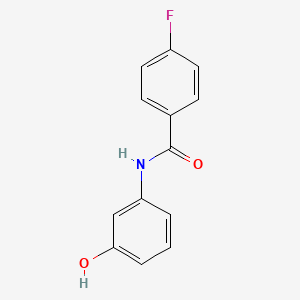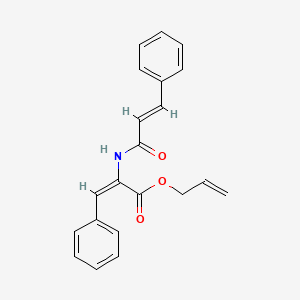![molecular formula C15H23N5O2 B5360388 methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)
methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate, also known as MPNP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPNP is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized through various methods and has shown promising results in pre-clinical studies.
Wirkmechanismus
Methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the adenosine A2A receptor, which plays a crucial role in regulating inflammation and immune responses. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. In addition, this compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to inhibit the activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins. In addition, this compound has been shown to improve cognitive function and protect against oxidative stress-induced neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate has several advantages for lab experiments. It is a well-characterized compound that has been synthesized through various methods, making it readily available for scientific research. This compound has also shown promising results in pre-clinical studies, making it a potential candidate for further development. However, there are also limitations to using this compound in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
Zukünftige Richtungen
There are several future directions for research on methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate. Further studies are needed to determine the safety and efficacy of the compound in humans. In addition, more research is needed to understand the mechanisms of action of this compound and its potential therapeutic applications. Future studies could also focus on developing new synthetic methods to increase the yield and purity of the compound. Finally, studies could focus on developing new derivatives of this compound with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a pyrazolo[3,4-d]pyrimidine derivative that has shown promising results in pre-clinical studies. The compound has potential therapeutic applications in various fields of scientific research, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound exerts its therapeutic effects through various mechanisms of action, including the activation of the adenosine A2A receptor and inhibition of COX-2 activity. This compound has several advantages for lab experiments, including its availability and promising results in pre-clinical studies. However, further research is needed to determine the safety and efficacy of the compound in humans and to understand its mechanisms of action.
Synthesemethoden
Methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate has been synthesized through various methods, including the reaction of 1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-amine with norvaline methyl ester hydrochloride in the presence of triethylamine. Another method involves the reaction of 1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-amine with norvaline methyl ester hydrochloride in the presence of potassium carbonate and dimethylformamide. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to protect against oxidative stress-induced neurotoxicity and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
methyl 2-[(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-5-7-11(15(21)22-4)17-13-10-9-16-20(3)14(10)19-12(18-13)8-6-2/h9,11H,5-8H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQOOCQSWMXUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2C=NN(C2=N1)C)NC(CCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)



![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
![2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)